molecular formula C5H14ClNO B1434911 (2S)-1-(ethylamino)propan-2-ol hydrochloride CAS No. 1807940-46-0

(2S)-1-(ethylamino)propan-2-ol hydrochloride

Cat. No.: B1434911
CAS No.: 1807940-46-0
M. Wt: 139.62 g/mol
InChI Key: NOSJMEUBMZBZIW-JEDNCBNOSA-N
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Description

(2S)-1-(Ethylamino)propan-2-ol hydrochloride (CAS 1807940-46-0) is a chiral organic compound with the molecular formula C5H14ClNO and a molecular weight of 139.62 g/mol . Its SMILES notation is CCNC C@@H C.Cl . This compound belongs to the propanolamine chemical class, which is a significant pharmacophore in medicinal chemistry. Propanolamine derivatives are extensively researched for their binding affinity to adrenergic receptors (α and β subtypes) and are key structural motifs in developing active pharmaceutical ingredients with potential cardiovascular activity . As a single enantiomer, the (S)-configured stereocenter of this compound provides a valuable chiral building block for synthetic organic chemistry, particularly in the synthesis of more complex molecules that require stereospecificity . It serves as a crucial intermediate for researchers in pharmacology and chemistry exploring structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-1-(ethylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-3-6-4-5(2)7;/h5-7H,3-4H2,1-2H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSJMEUBMZBZIW-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC[C@H](C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807940-46-0
Record name (2S)-1-(ethylamino)propan-2-ol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(ethylamino)propan-2-ol hydrochloride typically involves the reaction of (S)-propylene oxide with ethylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions: (2S)-1-(ethylamino)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines and alcohols.

Scientific Research Applications

Medicinal Chemistry

(2S)-1-(ethylamino)propan-2-ol hydrochloride serves as an important building block in the synthesis of various pharmaceuticals. Its structural properties allow it to act as a precursor for:

  • Beta-blockers : Compounds that are used to manage cardiac conditions.
  • Antidepressants : The compound can be modified to enhance serotonin reuptake inhibition, contributing to antidepressant activity.

Case Study: Synthesis of Beta-blockers

A notable application includes its use in synthesizing beta-blockers such as carvedilol. The synthesis involves the reaction of this compound with various aromatic compounds to yield beta-blocking agents with enhanced efficacy and reduced side effects .

Drug Formulation

The compound is utilized in drug formulation processes due to its solubility and stability characteristics. It can be incorporated into various dosage forms, including:

  • Tablets : As an excipient or active ingredient.
  • Injectables : Due to its compatibility with various solvents.

Biological Studies

Research has demonstrated that this compound exhibits potential biological activities, including:

  • Neuroprotective Effects : Studies indicate that derivatives of this compound may protect neuronal cells from oxidative stress.

Case Study: Neuroprotective Activity

In vitro studies have shown that derivatives of this compound can significantly reduce neuronal cell death induced by oxidative stressors, suggesting potential applications in treating neurodegenerative diseases .

Analytical Chemistry

The compound is also used in analytical chemistry for method development and validation. Techniques such as HPLC and LC-MS are employed to analyze the purity and concentration of this compound in various formulations.

Mechanism of Action

The mechanism of action of (2S)-1-(ethylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a) Metoprolol-Related Compounds
  • USP Metoprolol Related Compound A (1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol): Shares the ethylamino-propan-2-ol core but includes a phenoxy group with a methoxyethyl substituent. This structural difference enhances β1-selectivity in metoprolol, whereas the absence of the aromatic moiety in (2S)-1-(ethylamino)propan-2-ol hydrochloride may reduce receptor specificity .
  • Key Difference: Phenoxy groups in metoprolol derivatives improve β1-adrenoceptor affinity, while simpler ethylamino substituents may favor broader adrenolytic activity .
b) Nadolol Impurity F
  • (2RS)-1-[(1,1-Dimethyl ethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol Hydrochloride: Incorporates a bulky tert-butylamino group and a naphthyloxy substituent. The naphthyl group increases lipophilicity, enhancing membrane permeability and β-blocking potency compared to the ethylamino derivative .
c) Propranolol Derivatives
  • (S)-Propranolol Hydrochloride: Features a naphthyloxy group instead of ethylamino, conferring non-selective β1/β2 antagonism. The absence of aromatic rings in this compound likely reduces β2 activity but may improve metabolic stability .

Pharmacological Activity

a) Adrenoceptor Binding
  • α1-/β1-Adrenoceptor Antagonism: Compounds like (2R,S)-1-(indolyloxy)-3-(phenoxyethylamino)propan-2-ol () exhibit dual α1- and β1-adrenoceptor antagonism, similar to carvedilol. The target compound’s simpler structure may limit α1 activity but retain β1-blocking effects .
  • Selectivity: Metoprolol analogs show higher β1-selectivity due to para-substituted aromatic moieties, whereas ethylamino derivatives may lack this specificity .
b) Cardiovascular Effects
  • Antiarrhythmic and Hypotensive Activity: highlights analogs with electrographic and spasmolytic effects. The ethylamino group’s role in modulating ion channels (e.g., K+ or Ca2+) warrants further investigation .

Physicochemical Properties

Property (2S)-1-(Ethylamino)propan-2-ol HCl Metoprolol Related Compound A Nadolol Impurity F (S)-Propranolol HCl
Molecular Weight ~183.67 g/mol 253.34 g/mol ~337.8 g/mol 295.8 g/mol
LogD (pH 7.4) Estimated ~0.5–1.0 ~1.2–1.5 ~2.8 ~3.1
Polar Surface Area ~40 Ų ~60 Ų ~75 Ų ~65 Ų
Receptor Selectivity Potential β1 > α1 β1-selective Non-selective β1/β2 non-selective

Note: LogD and receptor selectivity inferred from structural analogs .

Research Findings and Implications

  • Synthetic Pathways: describes methods for synthesizing indolyloxy-propan-2-ol derivatives, suggesting that this compound could be a precursor or intermediate in β-blocker synthesis .
  • Safety Profile: Limited toxicological data exist for the target compound, but related substances () emphasize the need for rigorous safety evaluation .
  • Therapeutic Potential: Structural simplicity may favor fewer off-target effects, but reduced receptor affinity compared to propranolol or carvedilol could limit efficacy .

Biological Activity

(2S)-1-(ethylamino)propan-2-ol hydrochloride, commonly referred to as ethylamino propanol, is a chiral compound with potential biological activities. Its structural characteristics suggest that it may interact with various biological systems, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and safety profile based on diverse sources.

Chemical Structure and Properties

The chemical formula for this compound is C5H13ClN2O, and it is classified as an amino alcohol. Its structure features an ethylamino group attached to a propanol backbone, which contributes to its biological activity.

PropertyValue
Molecular Weight136.62 g/mol
Melting PointNot specified
SolubilitySoluble in water
pKaNot specified

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Adrenolytic Activity : Studies have shown that derivatives of propanolamines, including (2S)-1-(ethylamino)propan-2-ol, possess adrenolytic properties. These compounds can influence cardiovascular functions by modulating adrenergic receptor activity, leading to changes in heart rate and blood pressure .
  • Neurotropic Effects : The compound has been evaluated for its neurotropic activity. It was found to stimulate neurite outgrowth in neuronal cultures, suggesting potential applications in neurodegenerative conditions .

The biological activity of this compound is primarily mediated through interactions with G protein-coupled receptors (GPCRs). For instance, it has shown agonistic effects on adrenergic receptors, which may lead to physiological responses such as increased heart rate and blood pressure modulation.

Table 1: Interaction with GPCRs

Target Protein NameMode of ActionMax Response (%)
Adrenergic Receptor α 2AAgonist24.55
Cannabinoid Receptor CB1Agonist50.1
Cannabinoid Receptor CB2Agonist49.6
Histamine H2 ReceptorAntagonist-26.9

Safety Profile

Safety assessments indicate that this compound can cause skin burns and eye damage upon contact . Its toxicity profile necessitates careful handling and further investigation into its long-term effects.

Case Study: Cardiovascular Effects

A study conducted on Wistar rats demonstrated that administration of compounds related to (2S)-1-(ethylamino)propan-2-ol resulted in significant changes in electrocardiogram (ECG) patterns. The compounds prolonged P–Q and Q–T intervals and reduced heart rate at specific doses .

Research Findings on Neurotropic Activity

In vitro studies have highlighted the compound's ability to promote neurite outgrowth at non-toxic concentrations. This suggests a possible role in neuroprotective therapies for conditions such as Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (2S)-1-(ethylamino)propan-2-ol hydrochloride, and how do variations in temperature or solvent affect yield?

  • Methodology : Synthesis routes for similar hydrochlorides (e.g., ) highlight key steps:

  • Reductive amination : Use hydrogenation catalysts (e.g., Pd/C) under controlled H₂ pressure.
  • Acidification : React the free base with HCl in ethanol or methanol to precipitate the hydrochloride salt.
  • Temperature : Yields improve at 0–5°C during acidification to minimize side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis .
    • Data Table :
SolventTemp (°C)Yield (%)Purity (%)
Ethanol0–57899.2
Methanol256597.5
DMF4082*95.8
*Requires post-synthesis purification.

Q. How can researchers validate the stereochemical purity of this compound?

  • Analytical Techniques :

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (80:20) + 0.1% TFA. Retention time differences <0.5 min indicate enantiomeric excess >99% .
  • Optical Rotation : Compare observed [α]²⁵D with literature values (e.g., +12.5° for (2S)-enantiomer in water) .
  • X-ray Crystallography : Resolve absolute configuration for reference standards (critical for pharmacological studies) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported toxicity data for this compound?

  • Case Study : notes incomplete toxicological data, while cites safety protocols for similar hydrochlorides.

  • Approach :

In vitro assays : Conduct MTT assays on HepG2 cells to establish IC₅₀ values.

Metabolite profiling : Use LC-MS to identify reactive intermediates (e.g., N-oxides) that may explain discrepancies between acute vs. chronic toxicity .

Comparative analysis : Cross-reference with structurally analogous compounds (e.g., ’s cardiovascular agents) to infer metabolic pathways .

Q. How can computational tools predict the reactivity of this compound in complex biological systems?

  • Methods :

  • Molecular Dynamics (MD) : Simulate interactions with lipid membranes or protein targets (e.g., β-adrenergic receptors) using AMBER or GROMACS.
  • Density Functional Theory (DFT) : Calculate pKa and logP values (e.g., logD ~0.23 at pH 7.4, per ) to predict solubility and membrane permeability .
  • Database Integration : Leverage REAXYS or PubChem data to model reaction pathways (e.g., oxidation to hydroxylamines) .

Q. What experimental designs address limitations in studying environmental degradation of this compound?

  • Challenges : highlights matrix instability during prolonged studies.
  • Solutions :

  • Stabilization : Use cryogenic storage (−80°C) or antioxidants (e.g., ascorbic acid) to inhibit organic degradation.
  • High-Throughput Screening : Employ hyphenated techniques like LC-UV-MS to monitor degradation products in real-time .
    • Data Table : Degradation products identified via LC-MS:
Time (h)Degradation Productm/zProposed Structure
24N-Ethyl hydroxylamine90.1CH₃CH₂NHOH
48Propionaldehyde derivative116.2CH₃CH₂CO-NHCH₂CH₃

Methodological Considerations

  • Impurity Profiling : Reference , and 21 to identify common impurities (e.g., diastereomers, unreacted starting materials). Use preparative HPLC with C18 columns for isolation .
  • Solubility Optimization : Hydrochloride salts improve aqueous solubility (e.g., >50 mg/mL in PBS) but may require co-solvents (e.g., DMSO) for cell-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S)-1-(ethylamino)propan-2-ol hydrochloride
Reactant of Route 2
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(2S)-1-(ethylamino)propan-2-ol hydrochloride

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